2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol
Overview
Description
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is a chemical compound that is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . The dimers of α-alkylacroleins and their derivatives such as sodium 2,5-dialkyl-3,4-dihydro-2H-pyran-2-carboxylates and (2,5-dialkyl-3,4-dihydro-2H-pyran-2-yl)methanols have fairly high biological activity and are used for the preparation of antibiotics, systemic herbicides, and insecticides .
Chemical Reactions Analysis
The mechanism of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction in ethanol was studied by quantum-chemical modeling . Two possible hydride transfer reaction paths are presented: through the formation of a transition state with one-center interaction or through a transition state with two-center interaction .Scientific Research Applications
Chemical Reactions and Synthesis
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol and its derivatives are involved in various chemical reactions and syntheses. For instance, Baldwin and Brown (1969) explored acid-catalyzed elimination reactions of related compounds, leading to products like 2-methoxy-5,6-dihydro-2H-pyran. Similarly, Roff and Brown (1973) investigated the preparation of 2-methoxytetrahydropyran-3-one from halogenated dihydro- and tetrahydropyran precursors, highlighting the versatility of these compounds in synthetic chemistry (Baldwin & Brown, 1969); (Roff & Brown, 1973).
Quantum-Chemical Modeling
Kovalskyi et al. (2014) conducted a quantum-chemical study on the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a closely related compound. This research provides insights into the reaction mechanisms at a molecular level, which is crucial for understanding and optimizing chemical processes involving these compounds (Kovalskyi et al., 2014).
Polymer Synthesis
Abdelaal and Abbas (1996) reported the synthesis of polymers based on 3,4-dihydro-2H-pyran-2-yl-methanol derivatives. These polymers were identified as potential materials for controlled drug delivery through in vivo biodegradation, indicating their significance in the field of biomedical materials and pharmaceutical sciences (Abdelaal & Abbas, 1996).
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols .
Mode of Action
It is known that the compound can participate in reactions such as olefin metathesis and double bond migration . These reactions are catalyzed by first and second-generation Grubbs’ catalysts, which are activated to catalyze the double bond migration by the addition of hydride sources .
Biochemical Pathways
The compound is involved in the Cannizzaro reaction, a disproportionation reaction that occurs in a strongly alkaline medium, resulting in the formation of oxidation products (carboxylic acids) and reduction products (alcohols) . The mechanism of this reaction involves a hydride transfer .
Result of Action
The result of the action of (2,5-diethyl-3,4-dihydro-2H-pyran-2-yl)methanol is the formation of products such as carboxylic acids and alcohols through the Cannizzaro reaction . These products have potential applications in various fields, including the synthesis of novel polymeric materials .
Action Environment
The action of (2,5-diethyl-3,4-dihydro-2H-pyran-2-yl)methanol is influenced by environmental factors such as the presence of a strongly alkaline medium, which is necessary for the Cannizzaro reaction . The compound is incompatible with oxidizing agents, acids, and heat .
Properties
IUPAC Name |
(2,5-diethyl-3,4-dihydropyran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEGBLXFHBDDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=COC(CC1)(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005881 | |
Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-28-5 | |
Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85392-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol and its corresponding sodium carboxylate salt?
A1: The research paper suggests that the Cannizzaro reaction offers the most efficient route for the joint synthesis of this compound and sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate []. This method provides a higher yield (nearly 80%) compared to other methods like catalytic hydrogenation or reduction using lithium aluminum hydride. The paper further investigates the kinetic regularities of this reaction to determine the optimal conditions for maximizing the yield of both products.
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